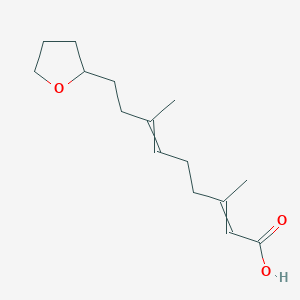
3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These compounds are oxygenated derivatives of 3,7-dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene and its derivatives . Retinoids are known for their significant roles in biological processes, including vision, cell proliferation, and differentiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,7-dimethyl-1,3,5,7-octatetraene with oxirane under acidic conditions to form the oxolan-2-yl derivative. The reaction typically requires a catalyst such as sulfuric acid and is carried out at a temperature of around 50°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, hydroxylated compounds
Aplicaciones Científicas De Investigación
3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and potential therapeutic effects.
Medicine: Investigated for its potential use in treating skin disorders and certain types of cancer.
Industry: Utilized in the production of pharmaceuticals and cosmetic products.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. This binding leads to the activation or repression of target genes involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene
- 3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
Uniqueness
3,7-Dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid is unique due to its oxolan-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
60432-85-1 |
|---|---|
Fórmula molecular |
C15H24O3 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid |
InChI |
InChI=1S/C15H24O3/c1-12(8-9-14-7-4-10-18-14)5-3-6-13(2)11-15(16)17/h5,11,14H,3-4,6-10H2,1-2H3,(H,16,17) |
Clave InChI |
HOMLHIHELFIUPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC(=O)O)C)CCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14619119.png)
![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
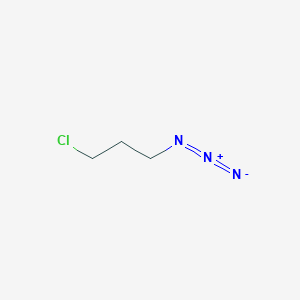
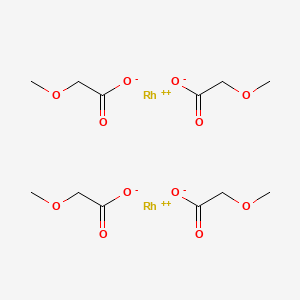
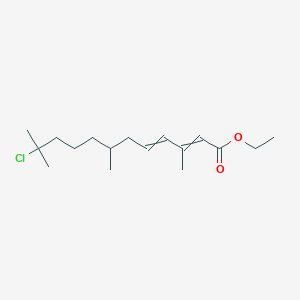


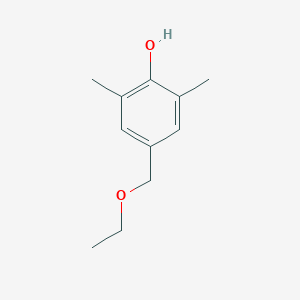
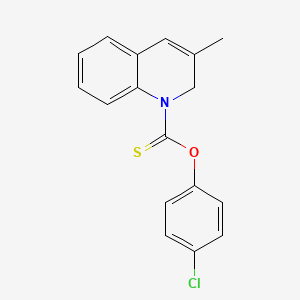
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)

